1-Bromo-4-(4-bromophenyl)butan-2-one
Description
1-Bromo-4-(4-bromophenyl)butan-2-one is a brominated aromatic ketone featuring a four-carbon chain with bromine substituents at positions 1 and 3. The compound’s structure includes a ketone group at position 2 and a para-brominated phenyl group at position 4, making it a versatile intermediate in organic synthesis. For example, 1-Bromo-4-(4-chlorophenyl)butan-2-one (CAS 143327-55-3) is noted as an intermediate in synthesizing tebuconazole conjugates, a class of fungicides .
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
1-bromo-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
WLUCXHIKPYCWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-phenyl-2-butanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a more efficient and scalable production method.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are often employed as oxidizing agents.
Major Products:
Substitution: Products include various substituted butanones.
Reduction: The primary product is 4-(4-bromophenyl)-2-butanol.
Oxidation: Products include 4-(4-bromophenyl)-2-butanoic acid.
Scientific Research Applications
1-Bromo-4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(4-bromophenyl)butan-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The compound’s ability to undergo substitution, reduction, and oxidation reactions is attributed to the electrophilic nature of the bromine atoms and the nucleophilic nature of the carbonyl group.
Comparison with Similar Compounds
Structural Analogs and Halogen-Substituted Derivatives
The substitution of halogens (Br, Cl) and functional group positioning significantly influences reactivity and applications. Key comparisons include:
1-Bromo-4-(4-chlorophenyl)butan-2-one (CAS 143327-55-3)
- Molecular Formula : C₁₀H₁₀BrClO
- Molecular Weight : 261.54 g/mol
- Applications : Intermediate in synthesizing 5-(4-chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol, a hydroxy tebuconazole conjugate with fungicidal properties .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF) and alcohols, similar to other brominated ketones.
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure : Features dual chlorine substituents and a bromine atom.
- Applications : Used in research-scale synthesis, highlighting its utility in pharmaceutical and agrochemical development .
2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0)
- Molecular Formula : C₈H₆Br₂O
- Molecular Weight : 277.94 g/mol
- Solubility: Insoluble in water; soluble in ethanol, chloroform, and ether .
- Role : A smaller aromatic ketone used in pharmaceuticals and as a building block for more complex molecules.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Molecular Weight : Bromine’s higher atomic mass increases molecular weight compared to chlorine analogs.
- Reactivity : Brominated compounds typically exhibit greater electrophilic reactivity than chlorinated derivatives, influencing their utility in cross-coupling reactions.
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